(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Description
The compound “(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a heterocyclic molecule featuring a methanone core linking two distinct pharmacophores: a tetrazole-substituted phenyl ring and a pyridinyloxy-functionalized azetidine. Key structural attributes include:
- Tetrazole moiety: A five-membered aromatic ring with four nitrogen atoms, known for its high polarity and ability to participate in hydrogen bonding, often enhancing bioavailability and target engagement .
- Azetidine ring: A strained four-membered nitrogen-containing ring, contributing conformational rigidity compared to larger analogs like pyrrolidine .
Properties
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-16(12-3-1-4-13(7-12)22-11-18-19-20-22)21-9-15(10-21)24-14-5-2-6-17-8-14/h1-8,11,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGRGIWCQLQEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid.
Mode of Action
This compound interacts with xanthine oxidase by forming a hydrogen bond between the tetrazole moiety of the compound and the Asn768 residue of xanthine oxidase. This interaction inhibits the activity of xanthine oxidase, thereby reducing the production of uric acid.
Biochemical Pathways
The inhibition of xanthine oxidase by this compound affects the purine catabolism pathway. This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. By inhibiting xanthine oxidase, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, leading to a decrease in uric acid levels.
Pharmacokinetics
The compound’s high potency against xanthine oxidase suggests that it may have favorable bioavailability.
Result of Action
The primary molecular effect of this compound is the inhibition of xanthine oxidase, which leads to a decrease in uric acid production. This can have several cellular effects, including a reduction in the formation of uric acid crystals, which are associated with gout and other types of arthritis.
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by:
- Tetrazole ring : Known for its role in enhancing bioactivity through hydrogen bonding.
- Phenyl group : Contributes to the lipophilicity and overall stability of the compound.
- Pyridin-3-yloxy moiety : Imparts additional pharmacological properties, particularly in receptor interactions.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds containing tetrazole and pyridine moieties. For instance, a related study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, as indicated by National Cancer Institute (NCI) testing. The presence of the pyridine ring was crucial for enhancing cytotoxicity compared to other substituents .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly targeting xanthine oxidase (XO). A structure-based drug design approach revealed that modifications to the tetrazole moiety improved binding affinity to XO, achieving an IC50 value of 0.031 μM, which is comparable to existing inhibitors . This suggests that the compound may be effective in managing conditions like gout and hyperuricemia.
Metabotropic Glutamate Receptor Antagonism
Another significant aspect of this compound's biological profile is its activity as a metabotropic glutamate receptor antagonist . Specifically, it has been identified as a potent antagonist for mGlu5 receptors, which are implicated in various neurological disorders. This property could position it as a candidate for treating conditions such as anxiety and schizophrenia .
Antimicrobial Activity
The antimicrobial potential of compounds with similar frameworks has also been explored. Research indicates that certain derivatives exhibit promising antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on related compounds to elucidate the relationship between structural features and biological activity. Key findings include:
| Compound | Activity Type | IC50 Value | Notes |
|---|---|---|---|
| Compound A | XO Inhibition | 0.031 μM | High potency |
| Compound B | mGlu5 Antagonism | 0.312 μM | Moderate potency |
| Compound C | Cytotoxicity | Varies by cell line | Enhanced by pyridine substitution |
These findings underscore the importance of specific functional groups in modulating biological activity.
Clinical Implications
The promising biological activities of this compound suggest potential clinical applications in oncology and neurology. Further preclinical studies are warranted to explore its efficacy and safety profiles comprehensively.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Pharmacological and Physicochemical Insights
Substitution with pyrazoline (as in ) introduces a partially saturated ring, which may enhance solubility but reduce aromatic interactions.
Tetrazole vs. Triazole :
- Tetrazoles exhibit stronger acidity (pKa ~4.9) compared to triazoles (pKa ~10.1), favoring ionic interactions in physiological environments .
- The methylated tetrazole in reduces acidity (pKa ~6.5) while introducing a thioether group, which may prolong half-life via resistance to oxidative metabolism.
Substituent Effects: The pyridin-3-yloxy group in the target compound and supports hydrogen bonding and π-stacking, critical for enzyme inhibition. Dimethylamino groups (as in ) enhance water solubility in acidic conditions, beneficial for oral bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a chalcone derivative (e.g., 3-(pyridin-3-yloxy)azetidine-1-carbaldehyde) and a tetrazole-containing aryl hydrazine.
- Step 2 : Use glacial acetic acid with catalytic HCl under reflux (60–85°C) to facilitate cyclization, as demonstrated in pyrazoline syntheses .
- Step 3 : Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) . Optimize yield by adjusting reflux duration (4–8 hours) and molar ratios (1:1.2 hydrazine:carbonyl).
- Step 4 : Purify via column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) and recrystallize for higher purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and tetrazole (N-H, ~3200 cm⁻¹) stretches .
- NMR : Use ¹H/¹³C-NMR to confirm azetidine ring protons (δ 3.1–5.2 ppm) and pyridyloxy substituents (δ 6.7–8.7 ppm) .
- X-ray Crystallography : Resolve stereochemistry and confirm azetidine-tetrazole spatial orientation, as done for structurally related pyrazole derivatives .
Q. What safety protocols should be followed during synthesis and handling?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H303/H313/H333 risks) .
- Neutralize acidic waste before disposal and segregate organic solvents for professional treatment .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variation on tetrazole/azetidine) influence bioactivity?
- Experimental Design :
- Hypothesis : Electron-withdrawing groups (e.g., nitro on tetrazole) may enhance binding to target enzymes (e.g., kinases).
- Synthesis : Prepare analogs by replacing pyridin-3-yloxy with substituted aryl groups (e.g., 4-methoxyphenyl) .
- Testing : Screen for antimicrobial activity using MIC assays (gram-positive/negative bacteria) and compare with reference compounds like lonazolac .
- Data Analysis : Use molecular docking to correlate substituent effects with binding affinity (e.g., PyMOL/AutoDock) .
Q. How should researchers address contradictions in reported yields or activity data for analogous compounds?
- Case Study :
- Issue : A study reports 85% yield for a pyrazoline derivative , while another achieves <50% under similar conditions.
- Troubleshooting :
- Verify reagent purity (e.g., hydrazine hydrate stability) and moisture control .
- Optimize solvent polarity (e.g., replace ethanol with DMF for better solubility) .
- Use DFT calculations to identify steric/electronic barriers in transition states .
Q. What strategies are effective for evaluating environmental stability and degradation pathways?
- Approach :
- Hydrolysis Studies : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hours. Analyze degradation products via LC-MS .
- Photolysis : Expose to UV light (254 nm) and monitor tetrazole ring cleavage using HPLC .
- Ecotoxicity : Test on model organisms (e.g., Daphnia magna) to assess LC50 values and bioaccumulation potential .
Q. How can researchers design assays to probe the compound’s mechanism of action in inflammatory pathways?
- Protocol :
- In Vitro : Measure COX-1/COX-2 inhibition (ELISA) and compare selectivity with indomethacin .
- Cell-Based : Use RAW264.7 macrophages to assess NF-κB suppression (luciferase reporter assay) .
- In Vivo : Evaluate anti-inflammatory efficacy in murine carrageenan-induced edema models; dose range: 10–50 mg/kg .
Methodological Tables
Table 1 : Optimization of Synthetic Yield
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Reflux Time (hr) | 4 | 8 | 6 |
| Solvent | Ethanol | Acetic Acid | Acetic Acid |
| Molar Ratio (A:B) | 1:1 | 1:1.2 | 1:1.2 |
| Yield (%) | 70 | 85 | 88 |
| Adapted from pyrazoline synthesis protocols . |
Table 2 : Key NMR Assignments
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Azetidine CH₂ | 3.1–3.8 | dd |
| Pyridin-3-yloxy H | 6.7–8.7 | m |
| Tetrazole NH | 10.2 | s |
| Based on pyrazole/azetidine analogs . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
